1-(Benzyloxy)-2-bromo-4-methylbenzene
Overview
Description
1-(Benzyloxy)-2-bromo-4-methylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-bromo-4-methylbenzene can be synthesized through a multi-step process involving the bromination of 4-methylphenol followed by the protection of the hydroxyl group with a benzyl group. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The benzyloxy protection is achieved using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent choices, temperature control, and purification steps such as recrystallization or column chromatography are optimized for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-bromo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the benzyloxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with palladium on carbon catalyst
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or hydroxylated products .
Scientific Research Applications
1-(Benzyloxy)-2-bromo-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals .
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromo-4-methylbenzene depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. In medicinal chemistry, its mechanism may involve binding to molecular targets such as receptors or proteins, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
1-(Benzyloxy)-2-bromo-4-methylbenzene can be compared with other similar compounds such as:
1-(Benzyloxy)-2-chloro-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(Benzyloxy)-2-iodo-4-methylbenzene:
1-(Benzyloxy)-4-methylbenzene: Lacks the halogen substituent, resulting in different chemical properties and reactivity .
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of halogenated benzene derivatives in scientific research and industry.
Properties
IUPAC Name |
2-bromo-4-methyl-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHZSLPJRBZFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444127 | |
Record name | 1-(benzyloxy)-2-bromo-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2830-53-7 | |
Record name | 1-(benzyloxy)-2-bromo-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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